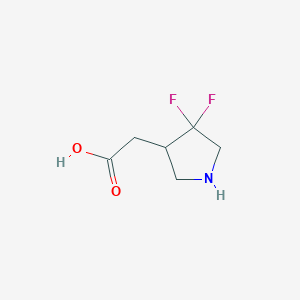

2-(4,4-Difluoropyrrolidin-3-yl)acetic acid

Description

Contextual Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms in drug design, with approximately 85% of bioactive compounds featuring such moieties. tandfonline.com The strategic incorporation of fluorine atoms into these heterocyclic structures has become a cornerstone of modern medicinal chemistry. tandfonline.comtandfonline.com This is evidenced by the fact that around 20% of all pharmaceuticals on the market are fluorinated, including a significant portion of blockbuster drugs. tandfonline.com

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond. | tandfonline.com |

| Bioavailability | Often improved by modulating lipophilicity and membrane permeability. | tandfonline.comnumberanalytics.com |

| Binding Affinity | Can be enhanced through new electronic interactions. | tandfonline.com |

| pKa (Acidity/Basicity) | Modulated in neighboring functional groups due to fluorine's electron-withdrawing nature. | tandfonline.com |

The Role of Pyrrolidine (B122466) and Acetic Acid Motifs in Advanced Synthetic Design

The pyrrolidine ring and the acetic acid moiety are both foundational components in the design of biologically active molecules.

The pyrrolidine scaffold , a five-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry. nih.govfrontiersin.org Its significance is derived from several key characteristics:

Three-Dimensionality : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. This increased three-dimensional coverage allows for a more effective exploration of the pharmacophore space, enabling better interaction with biological targets. nih.govnih.gov

Stereochemistry : The pyrrolidine ring can contain multiple stereogenic centers, and the specific spatial orientation of its substituents can drastically alter its biological profile and binding to enantioselective proteins. nih.govnih.gov

Synthetic Versatility : As a core component of the amino acid proline, the pyrrolidine motif is readily available and serves as a versatile building block for the stereoselective synthesis of complex molecules. nih.gov

The acetic acid motif (–CH₂COOH) also plays a crucial role in synthetic and medicinal chemistry. Acetic acid and its derivatives are utilized in various pharmaceutical contexts, acting as reagents, solvents, or pH-adjusting agents. chemicals.co.ukdrugbank.comwikipedia.org As a fragment in a larger molecule, the carboxylic acid group can act as a hydrogen bond donor and acceptor, which is critical for binding to enzyme active sites and other biological receptors. wikipedia.org The development of fluorinated carboxylic acids, in particular, has provided powerful building blocks for creating novel compounds for pharmaceuticals and functional materials. hokudai.ac.jp

The combination of the fluorinated pyrrolidine ring with the acetic acid side chain in 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid creates a molecule with a defined three-dimensional structure, enhanced metabolic stability from the fluorine atoms, and a functional group capable of critical biological interactions.

Overview of Academic Research Perspectives on this compound and Analogous Fluorinated Pyrrolidine Carboxylic Acids

While extensive literature on this compound itself is not widespread, academic research into analogous fluorinated pyrrolidine structures demonstrates their significant potential, particularly as enzyme inhibitors. nih.govnih.gov The core structure, which combines a pyrrolidine ring with fluorine substitution, is a key area of investigation in the development of targeted therapeutics.

A prominent area of research involves the use of fluorinated cyanopyrrolidines as inhibitors for enzymes like Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). nih.govmdpi.com FAP is a protein highly expressed in the microenvironment of many tumors, making it an attractive target for cancer imaging and therapy. Research has shown that molecules containing a 4,4-difluoropyrrolidine moiety are potent FAP inhibitors. mdpi.comacs.org

A structure-activity relationship (SAR) study highlighted the profound impact of fluorine substitution on the pyrrolidine ring for FAP inhibition. mdpi.com The study compared the inhibitory potency (IC₅₀) of compounds with different substitutions at the 4-position of the pyrrolidine ring. The 4,4-difluorinated analog demonstrated exceptional potency, nearly identical to the most effective monofluorinated version and significantly more potent than the unsubstituted analog. mdpi.com

| Pyrrolidine Substitution | FAP Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|

| 4,4-difluorinated | 3.2 nM | mdpi.com |

| (4S)-monofluorinated | 3.3 nM | mdpi.com |

| Unsubstituted | 10.3 nM | mdpi.commdpi.com |

| (4R)-monofluorinated | 1000 nM | mdpi.com |

This data underscores the critical role that both the presence and stereochemistry of fluorine substituents play in achieving high-affinity binding to the enzyme target. The development of radiolabeled FAP inhibitors containing the glycyl-(2-cyano-4,4-difluoropyrrolidine) intermediate further illustrates the utility of this scaffold in creating diagnostic and therapeutic agents for oncology. acs.org The synthesis of various pyrrolidine-3-carboxylic acid derivatives is also an active area of research, indicating the value of this class of compounds as intermediates for pharmaceutically active molecules. google.comrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H9F2NO2 |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

2-(4,4-difluoropyrrolidin-3-yl)acetic acid |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)3-9-2-4(6)1-5(10)11/h4,9H,1-3H2,(H,10,11) |

InChI Key |

WTFLJLGOQAYIOD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)(F)F)CC(=O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 4,4 Difluoropyrrolidin 3 Yl Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. khanacademy.org Its reactivity is centered on the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. khanacademy.org In the case of 2-(4,4-difluoropyrrolidin-3-yl)acetic acid, the strongly electron-withdrawing gem-difluoro group on the adjacent pyrrolidine (B122466) ring is expected to have an inductive effect, potentially increasing the electrophilicity of the carbonyl carbon and thus its reactivity towards nucleophilic substitution. khanacademy.org

Esterification and Amidation Reactions for Diverse Derivatives

Esterification and amidation are among the most common and important reactions of carboxylic acids, enabling their conversion into a vast range of functional derivatives. These transformations are fundamental in peptide synthesis and the creation of prodrugs.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents or conversion to a more reactive intermediate like an acyl chloride can be employed. reddit.com

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry. bohrium.com Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. khanacademy.orgresearchgate.net Another strategy involves the conversion of the carboxylic acid to a more reactive acyl fluoride (B91410), which readily reacts with amines to form amides under mild conditions. bohrium.comrsc.org

| Reaction Type | Reagents and Conditions | Resulting Derivative |

| Esterification | R'-OH, H⁺ (e.g., H₂SO₄), heat | Ester (R-COOR') |

| 1. SOCl₂ or (COCl)₂2. R'-OH, base (e.g., Pyridine) | Ester (R-COOR') | |

| Amidation | R'R''NH, DCC or DIC, DMAP or HOBt | Amide (R-CONR'R'') |

| 1. 2-Pyridinesulfonyl fluoride2. R'R''NH | Amide (R-CONR'R'') rsc.org | |

| R'R''NH, HATU, DIPEA | Amide (R-CONR'R'') sigmaaldrich.com |

Table 1: Common methods for the esterification and amidation of the carboxylic acid moiety.

Reductive and Oxidative Transformations of the Acetic Acid Functional Group

Beyond ester and amide formation, the acetic acid group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LAH) are highly effective for converting carboxylic acids into primary alcohols. msu.edu This transformation converts the -CH₂COOH side chain into a 3-hydroxypropyl group, -(CH₂)₂CH₂OH, opening up further avenues for derivatization, such as etherification or oxidation to the corresponding aldehyde.

Oxidative transformations of the saturated acetic acid side chain are less straightforward and typically require harsh conditions that may not be compatible with the rest of the molecule. However, specific oxidative decarboxylation reactions could potentially be employed under specialized conditions.

Chemical Reactivity of the Pyrrolidine Nitrogen

The pyrrolidine ring contains a secondary amine, which is both basic and nucleophilic. wikipedia.org This nitrogen atom is a key site for functionalization. However, its reactivity is modulated by the electronic effects of the substituents on the pyrrolidine ring. The presence of the gem-difluoro group at the C-4 position is expected to decrease the basicity and nucleophilicity of the nitrogen atom due to the powerful electron-withdrawing inductive effect of the fluorine atoms. nih.gov

Amine Functionalization Reactions (e.g., acylation, alkylation)

Despite the reduced nucleophilicity, the pyrrolidine nitrogen readily participates in standard amine functionalization reactions.

N-Acylation: The nitrogen can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction forms an N-acylpyrrolidine derivative (an amide). Friedel-Crafts acylation principles can be applied, where an acyl halide and a Lewis acid generate a highly electrophilic acylium ion that reacts with the amine. byjus.comyoutube.comorganic-chemistry.org

N-Alkylation: Alkylation of the secondary amine to a tertiary amine can be accomplished using alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide. libretexts.org Unlike primary amines, polyalkylation is not a concern. This modification can be used to introduce a wide variety of alkyl or aryl groups, significantly altering the steric and electronic properties of the molecule.

| Reaction Type | Reagents | Resulting Derivative |

| N-Acylation | R'-COCl, Base (e.g., Et₃N, Pyridine) | N-Acylpyrrolidine |

| (R'-CO)₂O, Base | N-Acylpyrrolidine | |

| N-Alkylation | R'-X (X = Cl, Br, I), Base (e.g., K₂CO₃) | N-Alkylpyrrolidine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaCNBH₃ | N-Alkylpyrrolidine |

Table 2: Common methods for the functionalization of the pyrrolidine nitrogen.

Modifications and Derivatizations to the Heterocyclic Ring System

The pyrrolidine ring itself, while generally stable, can be a substrate for more complex chemical transformations. Methods for the synthesis and modification of pyrrolidine rings are well-established, including cycloaddition reactions and ring contractions of larger heterocycles. researchgate.netnih.gov For instance, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are a classic method for constructing the pyrrolidine scaffold. nih.gov While the title compound is already formed, these principles can be applied in reverse or adapted for further modification. C-H functionalization reactions, often catalyzed by transition metals like palladium, represent a modern approach to directly introduce substituents onto the carbon framework of the ring, although this can be challenging on an unactivated C(sp³)-H bond. nih.gov

Stability and Transformations Influenced by the gem-Difluoro Moiety

The gem-difluoro group is a key structural element that profoundly influences the properties of this compound.

Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group highly stable under most chemical conditions. This stability often translates to increased metabolic stability in drug candidates, as the C-F bond is resistant to enzymatic cleavage. nih.gov

Electronic and Conformational Effects: Fluorine is the most electronegative element, and the CF₂ group acts as a potent electron-withdrawing group via the inductive effect. This influences the acidity of the carboxylic acid proton and the basicity of the pyrrolidine nitrogen, as previously discussed. nih.govnih.gov Furthermore, the steric bulk and electronic properties of the gem-difluoro group can control the puckering of the five-membered pyrrolidine ring, favoring specific conformations (C-4-exo or -endo). nih.gov This conformational preference can be critical for the biological activity of a molecule by dictating the spatial orientation of other substituents. nih.gov

Transformations: While highly stable, the gem-difluoro group can participate in certain chemical transformations. For example, under specific basic conditions, β-fluoride elimination from an adjacent position can occur to generate a difluoroalkene. nih.gov The resulting gem-difluoroolefin is a valuable synthetic intermediate, known to be an electrophilic species that can react with nucleophiles via an addition-elimination mechanism. nih.govcas.cn This unique reactivity provides a pathway to a different class of fluorinated compounds.

Electronic Effects on Adjacent Functional Groups and Reactivity Profiles

The presence of the C-F bond, being the most polarized single bond in organic chemistry, significantly impacts the electronic environment of neighboring functional groups. In this compound, the two fluorine atoms at the C4 position exert a powerful inductive electron-withdrawing effect. This effect propagates through the carbon framework, influencing the reactivity of both the pyrrolidine nitrogen and the acetic acid moiety.

The electron-withdrawing nature of the gem-difluoro group deactivates the pyrrolidine ring, making the nitrogen atom less nucleophilic compared to its non-fluorinated counterpart. This reduced nucleophilicity can affect the conditions required for N-alkylation, N-acylation, or other reactions involving the lone pair of electrons on the nitrogen.

Conversely, the inductive effect of the difluoro group can influence the acidity of the carboxylic acid. The electron-withdrawing fluorine atoms can stabilize the carboxylate anion, potentially leading to a lower pKa value compared to the non-fluorinated analog. This enhanced acidity can facilitate derivatization reactions at the carboxyl group, such as esterification and amidation, which often proceed via the carboxylate intermediate. nih.gov

The gem-difluoroalkene moiety, a potential derivative of such compounds, is characterized by its metabolic stability and the electrophilic nature of the double bond due to the electronegative fluorine atoms. nih.gov While not directly applicable to the saturated ring of this compound, this highlights the profound electronic influence of gem-difluorination on adjacent unsaturation. In the context of the saturated pyrrolidine ring, the electronic effects are primarily transmitted through sigma bonds, influencing the stability of charged intermediates and transition states in various reactions.

Table 1: Predicted Electronic Effects on the Reactivity of this compound

| Functional Group | Predicted Effect of 4,4-Difluoro Substitution | Consequence for Reactivity |

| Pyrrolidine Nitrogen | Decreased basicity and nucleophilicity | Requires stronger electrophiles or more forcing reaction conditions for N-functionalization. |

| Acetic Acid Moiety | Increased acidity of the carboxylic acid | Facilitates deprotonation and subsequent reactions at the carboxyl group, such as ester and amide formation. |

| α-Carbon of Acetic Acid | Potential for altered C-H acidity | May influence enolate formation and subsequent alkylation or condensation reactions. |

This table is based on established principles of fluorine chemistry and may not represent experimentally verified data for this specific compound.

Conformational Effects on Reaction Stereoselectivity and Pathways

The substitution of two hydrogen atoms with larger fluorine atoms at the C4 position of the pyrrolidine ring introduces significant conformational constraints. The five-membered pyrrolidine ring is known to adopt non-planar envelope or twisted conformations to relieve torsional strain. beilstein-journals.org The presence of the bulky and electronegative fluorine atoms can bias this conformational equilibrium, favoring specific puckering modes of the ring.

This conformational preference can have a profound impact on the stereoselectivity of reactions involving the molecule. For instance, in reactions where a reagent approaches the pyrrolidine ring, the preferred conformation will dictate the most accessible trajectory, leading to the preferential formation of one stereoisomer over another. The stereochemical outcome of reactions at the C3 position, adjacent to the difluorinated center, is particularly sensitive to these conformational effects.

The conformational rigidity imparted by the gem-difluoro group can be advantageous in asymmetric synthesis, where predictable control over the three-dimensional arrangement of reacting centers is crucial for achieving high stereoselectivity. nih.gov The defined conformation of the pyrrolidine ring can effectively shield one face of the molecule, directing incoming reagents to the opposite face.

Table 2: Potential Conformational Influences on Stereoselective Reactions

| Reaction Type | Potential Influence of 4,4-Difluoro Conformation | Expected Stereochemical Outcome |

| Alkylation of the enolate of the acetic acid moiety | The pyrrolidine ring conformation may direct the approach of the electrophile from the less hindered face. | Diastereoselective formation of a new stereocenter at the α-carbon. |

| Reactions at the pyrrolidine nitrogen | The ring pucker could influence the accessibility of the nitrogen lone pair, potentially favoring certain N-substituted conformers. | May lead to atropisomerism in cases of bulky N-substituents. |

| Cyclization reactions involving the acetic acid side chain | The preferred conformation can pre-organize the molecule for cyclization, favoring the formation of a specific ring system. | Increased efficiency and stereoselectivity in the formation of bicyclic products. |

This table presents potential outcomes based on general principles of stereochemistry and conformational analysis and may not reflect specific experimental results for this compound.

Applications in Advanced Organic Synthesis Research

2-(4,4-Difluoropyrrolidin-3-yl)acetic acid as a Versatile Chiral Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. As a chiral synthon, this compound offers multiple points for stereocontrolled elaboration. The presence of the gem-difluoro group at the C4 position significantly influences the stereoelectronic environment of the pyrrolidine (B122466) ring, making the molecule a valuable and versatile precursor for a range of complex targets.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.govresearchgate.net this compound serves as an excellent starting point for constructing more elaborate heterocyclic systems. The molecule possesses two key functional handles: a secondary amine and a carboxylic acid. These groups can be selectively functionalized to build fused, spirocyclic, or otherwise complex molecular frameworks.

The secondary amine can undergo a variety of transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents. The carboxylic acid moiety is readily converted into amides, esters, or other functional groups, enabling its use in peptide coupling reactions or as a linker to other molecular fragments. The strategic fluorination enhances the metabolic stability and modulates the basicity of the pyrrolidine nitrogen, properties that are highly desirable in drug design. researchgate.netelsevierpure.com

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Secondary Amine (NH) | N-Alkylation, N-Arylation, Reductive Amination, Acylation | Substituted Pyrrolidines |

| Carboxylic Acid (COOH) | Amide Coupling, Esterification, Reduction to Alcohol | Peptide Chains, Ester Derivatives, Hydroxymethyl Pyrrolidines |

| Combined Reactivity | Intramolecular Cyclization | Fused Bicyclic Systems |

This interactive table summarizes the synthetic utility of the key functional groups in this compound for building complex molecular scaffolds.

One of the most significant advantages of using this synthon is the conformational constraint imposed by the gem-difluoro group. Saturated five-membered rings like pyrrolidine are not planar; they exist in a dynamic equilibrium of puckered "envelope" and "twist" conformations through a process known as pseudorotation. nih.gov The introduction of strongly electronegative fluorine atoms at the C4 position significantly restricts this flexibility. nih.gov

This restriction forces the pyrrolidine ring to adopt a limited set of low-energy conformations, effectively "locking" the substituents at the C3 and C5 positions into well-defined spatial orientations. This pre-organization of the molecular structure is a key principle in rational drug design, as it can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov For instance, the fluorine substitution can favor a specific Cγ-exo or Cγ-endo envelope conformer, which in turn dictates the orientation of the acetic acid side chain. nih.gov

Integration into Peptide Mimetics and Related Molecular Architectures

Peptide mimetics are molecules designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. nih.gov this compound is an ideal candidate for integration into such structures. As a constrained γ-amino acid analogue, it can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns or helices. nih.gov

The rigidified pyrrolidine scaffold serves to orient the appended functional groups in a precise three-dimensional arrangement, mimicking the presentation of amino acid side chains in a native peptide-protein interaction. This conformational control is critical for achieving high-potency biological activity. The fluorine atoms not only enforce a specific conformation but also contribute to improved pharmacokinetic properties, making the resulting peptidomimetics more viable as therapeutic candidates.

Design of Fluorinated Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems and validating drug targets. The unique properties of fluorine make this compound an attractive scaffold for probe development. The ¹⁹F nucleus is an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, as it has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, with virtually no background signal in biological systems. A probe built upon this scaffold can be monitored via ¹⁹F NMR to study its binding interactions with target proteins in a complex biological milieu. elsevierpure.com

Furthermore, the introduction of fluorine can enhance a molecule's metabolic stability and membrane permeability, which are crucial characteristics for effective chemical probes. elsevierpure.comrsc.org The scaffold's functional handles allow for the straightforward attachment of other necessary probe components, such as reporter tags (e.g., biotin, fluorophores) or photo-affinity labels for target identification.

Comparative Analysis with Analogous Fluorinated and Non-Fluorinated Heterocyclic Carboxylic Acids in Synthetic Contexts

The utility of this compound is best understood by comparing it to its non-fluorinated counterpart and related heterocyclic systems. The gem-difluoro substitution is not merely an isosteric replacement for two hydrogen atoms; it fundamentally alters the molecule's electronic and conformational landscape.

Compared to the non-fluorinated 2-(pyrrolidin-3-yl)acetic acid, the difluoro analogue exhibits significantly different physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the pyrrolidine nitrogen and increases the acidity of the carboxylic acid. researchgate.net Fluorination also typically increases lipophilicity (LogP), which can affect a molecule's solubility, permeability, and interactions with biological targets. researchgate.net

| Property | Non-Fluorinated Pyrrolidine | 4,4-Difluoropyrrolidine Derivative | Rationale for Change |

| Nitrogen Basicity (pKa) | Higher | Lower | Inductive electron withdrawal by fluorine atoms reduces electron density on the nitrogen. researchgate.net |

| Lipophilicity (LogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen, increasing the molecule's affinity for nonpolar environments. researchgate.net |

| Conformational Flexibility | High (Pseudorotation) | Low (Restricted) | Stereoelectronic effects of the C-F bonds favor specific ring puckers, limiting conformational freedom. nih.gov |

| Metabolic Stability | Lower | Higher | C-F bonds are stronger than C-H bonds, making the position less susceptible to oxidative metabolism. elsevierpure.com |

This interactive table provides a comparative analysis of the physicochemical properties influenced by gem-difluorination on the pyrrolidine ring.

When designing scaffolds, a choice must often be made between different ring sizes, such as the 5-membered pyrrolidine and the 6-membered piperidine (B6355638). Both are prevalent in medicinal chemistry, but they confer distinct spatial and conformational properties to a molecule.

Synthesis: The synthetic routes to pyrrolidines and piperidines often involve different strategies and precursors. Cyclization reactions to form 5-membered rings can have different kinetic and thermodynamic profiles compared to those for 6-membered rings.

Conformation: The most significant difference lies in their conformational behavior. As discussed, pyrrolidines undergo pseudorotation between multiple low-energy envelope and twist forms. In contrast, piperidine rings adopt more well-defined and rigid chair conformations, with a higher energy barrier for ring-flipping. researchgate.netd-nb.info

Impact of Fluorine Position and Substitution Pattern on Synthetic Utility and Scaffold Properties

Conformational Control and Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The orientation of substituents is defined as Cγ-endo (on the same side as the carboxyl group in proline) or Cγ-exo (on the opposite side). The introduction of highly electronegative fluorine atoms provides a powerful tool to control this ring pucker through stereoelectronic effects. nih.govresearchgate.net

The strong inductive effect of the C-F bond significantly influences the conformational bias. nih.gov For instance, in 4-fluoroprolines, the stereochemistry of the fluorine atom dictates the preferred conformation: trans-4-fluoroproline (B7722503) favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation. nih.gov In the case of a 4,4-difluoro substitution pattern, the steric and electronic effects are magnified, leading to a more rigidly defined ring conformation. This conformational locking can be highly advantageous in drug design, as it pre-organizes the scaffold and can reduce the entropic penalty upon binding to a biological target. nih.gov

Table 1: Conformational Preferences of Fluorinated Proline Analogues

| Compound | Substitution Pattern | Favored Ring Pucker | Primary Influencing Factor |

|---|---|---|---|

| l-proline | Unsubstituted | Endo | Standard conformational preference |

| trans-4-Fluoroproline | Mono-fluoro (4R) | Exo | Stereoelectronic/Inductive Effect nih.gov |

| cis-4-Fluoroproline | Mono-fluoro (4S) | Endo | Stereoelectronic/Inductive Effect nih.gov |

| (3S,4R)-3,4-Difluoroproline | Vicinal-difluoro | Attenuated bias | Opposing stereoelectronic effects researchgate.netbeilstein-journals.org |

| 4,4-Difluoroproline derivatives | Geminal-difluoro | Strongly biased pucker | Reinforced inductive and steric effects |

Electronic Effects and Chemical Reactivity

The presence of two fluorine atoms at the C-4 position dramatically alters the electronic landscape of the pyrrolidine ring. The gem-difluoro group acts as a strong electron-withdrawing moiety, which has several important consequences for the molecule's reactivity and properties.

Basicity of the Pyrrolidine Nitrogen: The electron-withdrawing nature of the C-F bonds decreases the electron density on the nitrogen atom, thereby reducing its basicity (pKa). While substituents at C-4 have a known effect on ring properties, charged substituents at C-2 generally have a stronger impact on basicity. nih.gov

Acidity of the Carboxylic Acid: The inductive effect of the fluorine atoms, transmitted through the carbon framework, increases the acidity of the proton on the acetic acid side chain, making it easier to deprotonate. The proximity of electron-withdrawing fluorine atoms is known to increase the acidity of carboxylic acid functional groups. mdpi.com

Chemical Stability: A key advantage of the gem-difluoro substitution pattern is its enhanced chemical stability. Monofluorinated alkyl groups can be susceptible to nucleophilic displacement (SN2 reactions) or elimination of hydrogen fluoride (B91410) (HF). acs.org In contrast, gem-difluoro groups exhibit greatly reduced reactivity in SN2 reactions due to the destabilizing effect of the additional fluorine atom on the partially positive carbon in the transition state. acs.org This imparts significant stability to the scaffold, making it a robust building block in multi-step syntheses.

Stereoelectronic Interactions

Beyond simple inductive effects, more nuanced orbital interactions play a critical role in defining the stability of different conformers in fluorinated pyrrolidines. youtube.com Quantum-chemical analyses have highlighted the importance of anomeric and gauche effects. beilstein-journals.orgbeilstein-journals.org

Table 2: Key Stereoelectronic Effects in Fluorinated Pyrrolidines

| Effect | Description | Impact on Scaffold |

|---|---|---|

| Inductive Effect | Withdrawal of electron density by electronegative fluorine atoms. nih.gov | Reduces nitrogen basicity, increases side-chain acidity, enforces ring pucker. nih.govmdpi.com |

| Anomeric Effect (Generalized) | Electron delocalization from a lone pair (nN) to an adjacent antibonding orbital (σ*CF). researchgate.net | Strongly influences conformational bias, particularly for α-fluoro isomers. beilstein-journals.org |

| Gauche Effect | Tendency for electronegative substituents to adopt a gauche conformation. beilstein-journals.org | Contributes to conformational stability but is often secondary to other interactions. researchgate.net |

Impact on Scaffold Properties for Synthetic and Medicinal Chemistry

The combination of conformational rigidity, electronic modulation, and enhanced stability makes the 4,4-difluoropyrrolidine scaffold a valuable component in advanced organic synthesis and medicinal chemistry.

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, and the gem-difluoro motif can effectively block metabolic soft spots. This can prevent CYP-mediated hydroxylation at the C-4 position, a common metabolic pathway for pyrrolidine rings, thereby increasing the metabolic stability and half-life of drug candidates. acs.org

Structural Pre-organization: The defined three-dimensional structure imposed by the gem-difluoro group makes the scaffold an excellent platform for building complex molecules where precise spatial orientation of substituents is required for biological activity. nih.govresearchgate.net

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation of 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid and its Derivatives

Spectroscopic techniques are fundamental to confirming the chemical identity and three-dimensional structure of newly synthesized molecules. For fluorinated compounds, specific techniques are particularly informative.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

¹H and ¹³C NMR: These spectra confirm the carbon-hydrogen framework of the molecule. The chemical shifts of protons and carbons adjacent to the nitrogen and fluorine atoms are significantly influenced by the electronegativity of these heteroatoms. The diastereotopic protons of the methylene (B1212753) groups in the pyrrolidine (B122466) ring and the acetic acid side chain often display complex splitting patterns due to coupling with each other and with nearby fluorine atoms.

¹⁹F NMR: As the ¹⁹F nucleus is exceptionally sensitive to its chemical environment, ¹⁹F NMR is crucial for studying fluorinated compounds. nih.gov For the 4,4-difluoro moiety, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the ring's conformation and the stereochemistry at other positions. The presence of a gem-difluoro group is confirmed by a characteristic signal in the ¹⁹F NMR spectrum, with its chemical shift providing information about the local electronic environment.

Stereochemical Assignment: The relative stereochemistry of the acetic acid group at the C3 position can be determined by analyzing proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, which can be correlated to specific stereoisomers (cis or trans). Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or its heteronuclear variant, Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide through-space correlations between protons and fluorine atoms, confirming spatial proximity and thus establishing the stereochemistry of the molecule. nih.gov For instance, a HOESY cross-peak between a fluorine atom and a proton on the acetic acid side chain would indicate their close spatial arrangement. nih.gov

Table 1: Expected NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | CH₂ (C2) | 3.0 - 3.5 | ddd | J(H,H), J(H,F) |

| ¹H | CH (C3) | 2.5 - 3.0 | m | J(H,H), J(H,F) |

| ¹H | CH₂ (C5) | 3.2 - 3.8 | ddd | J(H,H), J(H,F) |

| ¹H | CH₂ (Side Chain) | 2.4 - 2.8 | d | J(H,H) |

| ¹H | NH | 2.0 - 4.0 | br s | - |

| ¹³C | C2 | 55 - 60 | t | J(C,F) |

| ¹³C | C3 | 40 - 45 | t | J(C,F) |

| ¹³C | C4 | 115 - 125 | t | J(C,F) ≈ 240-260 |

| ¹³C | C5 | 50 - 55 | t | J(C,F) |

| ¹³C | CH₂ (Side Chain) | 35 - 40 | s | - |

| ¹³C | COOH | 170 - 175 | s | - |

| ¹⁹F | C4-F | -90 to -110 | m | J(F,F), J(F,H) |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. numberanalytics.com For fluorinated molecules like this compound, MS confirms the successful incorporation of fluorine. nih.gov

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. High-resolution mass spectrometry (HRMS) can then provide the exact mass of this ion, allowing for the determination of the precise elemental formula, which serves as a definitive confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural insights. The fragmentation patterns of fluorinated pyrrolidines are characteristic and can help confirm the connectivity of the atoms. Expected fragmentation pathways for this compound would include the loss of small neutral molecules such as water (H₂O), carbon dioxide (CO₂), or the entire carboxylic acid group. The stability of the C-F bond means that fragments containing fluorine are often prominent in the resulting spectrum. nist.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Description |

| [M+H]⁺ | C₆H₁₀F₂NO₂⁺ | Protonated molecular ion |

| [M-H]⁻ | C₆H₈F₂NO₂⁻ | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | C₆H₈F₂NO⁺ | Loss of water from the carboxylic acid |

| [M+H - HCOOH]⁺ | C₅H₈F₂N⁺ | Loss of formic acid |

| [M+H - CH₂COOH]⁺ | C₄H₇F₂N⁺ | Cleavage of the acetic acid side chain |

Computational Modeling of Molecular Structure and Reactivity

Computational chemistry complements experimental data by providing a theoretical framework to understand molecular structure, stability, and reaction pathways at an atomic level.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. researchgate.net For the synthesis of this compound, DFT calculations can be used to model the energy profiles of various reaction pathways. This includes calculating the energies of reactants, intermediates, transition states, and products.

By identifying the lowest energy transition states, researchers can predict the most likely reaction mechanism and understand the factors controlling regioselectivity and stereoselectivity. For instance, in a reaction to introduce the acetic acid side chain onto a pre-formed 4,4-difluoropyrrolidine ring, DFT can help determine whether the substituent will prefer a cis or trans orientation by comparing the activation energies of the respective transition states. These computational studies can guide the optimization of reaction conditions, such as temperature, catalyst, and solvent, to favor the formation of the desired product isomer. nih.gov

The three-dimensional shape (conformation) of the pyrrolidine ring is crucial for its biological activity and chemical reactivity. The five-membered pyrrolidine ring is not planar and typically adopts puckered conformations, such as envelope or twist forms. The presence of substituents, particularly the gem-difluoro group at C4 and the acetic acid group at C3, significantly influences the ring's conformational preferences. nih.gov

Computational methods are used to perform conformational analyses by calculating the relative energies of different possible conformers. These studies have shown that fluorine substitution can have a profound impact on molecular conformation due to stereoelectronic effects, such as the gauche effect and anomeric effects, which arise from interactions between the C-F bond orbitals and adjacent orbitals. nih.govnih.gov For this compound, calculations would evaluate the energetic balance between steric hindrance from the bulky acetic acid group and the stereoelectronic preferences dictated by the two fluorine atoms to predict the most stable ring pucker and the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the side chain. acs.org

Computational chemistry allows for the prediction of various molecular properties that are essential for designing synthetic routes and anticipating a molecule's behavior.

pKa Prediction: The pKa values of the carboxylic acid group and the pyrrolidine nitrogen are critical properties. Computational methods, often combining quantum mechanics (like DFT) with continuum solvation models (like COSMO-RS), can predict these values with reasonable accuracy. mdpi.compeerj.com The presence of the highly electronegative fluorine atoms is expected to have a significant electron-withdrawing effect, which would lower the pKa of the nearby carboxylic acid (making it more acidic) and the pKa of the conjugate acid of the pyrrolidine nitrogen (making the nitrogen less basic) compared to a non-fluorinated analogue. Accurate pKa prediction is vital for designing purification strategies and understanding the molecule's charge state at physiological pH. researchgate.net

Electronic Distribution and Charge Analysis: Calculations can generate maps of electron density and electrostatic potential, visualizing the charge distribution across the molecule. In this compound, the fluorine atoms create a region of negative electrostatic potential, while the adjacent carbon and nearby ring atoms become more electron-deficient. This charge polarization affects the molecule's reactivity, influencing where it might be attacked by nucleophiles or electrophiles. This information is invaluable for predicting reaction outcomes and designing further chemical modifications. researchgate.net

Influence of Fluorine on Conformational Preferences and Electronic Distribution in Pyrrolidine Rings

The pyrrolidine ring is inherently non-planar and typically adopts puckered conformations, such as the envelope or twist forms, to alleviate torsional strain. biorxiv.org The positions of substituents are described as either pseudoaxial or pseudoequatorial. In the case of this compound, the gem-difluoro substitution at the C4 position introduces powerful electronic interactions that stabilize specific ring puckers.

Computational studies on fluorinated N-heterocycles reveal that these conformational preferences are governed by a combination of hyperconjugative and electrostatic interactions. nih.govnih.gov One of the key phenomena is the gauche effect, where a conformation with adjacent electron-withdrawing groups (like fluorine and the pyrrolidine nitrogen) oriented gauche (at a ~60° dihedral angle) to each other is favored. acs.org This is often attributed to stabilizing hyperconjugative interactions, such as the delocalization of electron density from a C-H bonding orbital (σC-H) into an adjacent anti-bonding C-F orbital (σ*C-F).

In the context of the 4,4-difluoro substitution pattern, the two fluorine atoms create a strong inductive effect, withdrawing electron density from the ring. This alters the charge distribution across the heterocyclic system. Natural Bond Orbital (NBO) analysis, a computational method used to study orbital interactions, quantifies these effects by calculating the stabilization energies (E(2)) associated with electron delocalization between donor (filled) and acceptor (empty) orbitals. taylorandfrancis.comscirp.org For instance, interactions involving the nitrogen lone pair (nN) and the anti-bonding C-F orbitals (σ*C-F) can significantly influence the ring's geometry and the rotational barrier of the C-N bond.

The puckering of the pyrrolidine ring, often described as an equilibrium between C4-endo ("south") and C4-exo ("north") conformations, is strongly biased by fluorination. biorxiv.orgresearchgate.net In 4-fluorinated prolines, for example, the stereochemistry of the fluorine atom dictates the preferred pucker. For the gem-difluoro case in this compound, the electronic effects are magnified. The CF₂ group's influence on the acidity of neighboring carboxylic acids and the basicity of amines is primarily defined by the inductive effect of the fluorine atoms. nih.gov

Quantum chemical calculations on related difluorinated pyrrolidines provide insight into the energetic landscape of these molecules. The relative stability of different conformers is determined by the interplay of steric hindrance and stereoelectronic effects. The table below, adapted from computational studies on difluoropyrrolidine isomers, illustrates the magnitude of these stabilizing electronic interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) |

|---|---|---|

| nN | σC-F | 22.43 |

| σC-H | σC-F | 5.81 |

This table presents representative data from Natural Bond Orbital (NBO) analysis on a related difluorinated pyrrolidine to illustrate the scale of stabilizing electronic interactions. The nN→σC-F interaction, a form of anomeric effect, is particularly strong and contributes significantly to conformational stability.*

The electronic distribution is also heavily skewed by the gem-difluoro group. The strong C-F bonds are highly polarized, creating a significant local dipole moment. This alters the electrostatic potential surface of the molecule, influencing how it interacts with its environment. The electron-withdrawing nature of the CF₂ group can decrease the basicity of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. nih.gov This modulation of pKa is a well-documented consequence of fluorination in heterocyclic chemistry. nih.gov

Furthermore, the conformational preference is sensitive to the solvent environment. In polar solvents, conformers with larger dipole moments can be preferentially stabilized, sometimes shifting the equilibrium from what is observed in the gas phase or nonpolar solvents. nih.govsoton.ac.uk Computational models that include implicit solvation are therefore crucial for accurately predicting the behavior of fluorinated pyrrolidines in solution. nih.govmdpi.com

Future Perspectives in the Academic Research of 2 4,4 Difluoropyrrolidin 3 Yl Acetic Acid

Exploration of Novel and Greener Synthetic Pathways

The future synthesis of 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid and its derivatives is expected to align with the principles of green chemistry, focusing on sustainability, efficiency, and safety. epa.gov Current synthetic routes for complex fluorinated heterocycles can be lengthy and often rely on harsh reagents, generating significant waste. nih.gov Academic research will likely target these challenges through several innovative approaches.

One promising direction is the development of biocatalytic and enzymatic methods . The use of enzymes could offer high stereoselectivity in the construction of the chiral centers of the pyrrolidine (B122466) ring, a critical aspect for biological activity. nih.gov Future research may identify or engineer enzymes capable of performing key transformations, such as asymmetric fluorination or the synthesis of precursors, under mild, aqueous conditions, thereby reducing the reliance on traditional organic solvents and hazardous reagents. epa.gov

Another area of intense focus will be the application of continuous flow chemistry . This technology allows for reactions to be conducted in a continuous stream within a microreactor, offering superior control over reaction parameters like temperature and pressure. sustainabledrugdiscovery.euepa.gov For the synthesis of this compound, a continuous process could enhance safety, particularly when handling reactive fluorinating agents, improve yield and purity, and facilitate easier scale-up. epa.gov This approach significantly reduces energy consumption and waste generation compared to traditional batch processing. sustainabledrugdiscovery.eu

| Synthetic Approach | Potential Advantages | Relevant Research Trend |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Greener synthesis, enzyme engineering. epa.gov |

| Continuous Flow | Enhanced safety, improved yield and scalability, lower energy use. | Process intensification, sustainable manufacturing. sustainabledrugdiscovery.euepa.gov |

| Novel Fluorination | Shorter synthetic routes, use of accessible precursors. | Late-stage functionalization, synthetic methodology. nih.gov |

Development of New and Diverse Applications as a Versatile Chemical Building Block

The this compound scaffold is a prime candidate for use as a versatile building block in drug discovery. The pyrrolidine ring is a common motif in many FDA-approved drugs, valued for its three-dimensional structure that allows for precise spatial orientation of substituents to interact with biological targets. nih.govresearchgate.net The introduction of gem-difluoro substitution is a well-established strategy in medicinal chemistry to modulate key drug properties. rsc.org

Future research will focus on leveraging the unique features of this compound. The C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com The high electronegativity of fluorine can also alter the pKa of the nearby nitrogen atom and the acidity of the carboxylic acid, influencing the compound's solubility, membrane permeability, and binding affinity to target proteins. rsc.orgresearchgate.net

Academic efforts will likely involve incorporating this building block into a wide range of biologically active molecules. For instance, it could be used as a constrained amino acid analogue in peptidomimetics to create more stable and potent therapeutic peptides. The acetic acid moiety provides a convenient handle for conjugation to other molecular fragments, enabling its use in the synthesis of complex libraries for high-throughput screening. nbinno.com Its application in the development of PROTACs (Proteolysis-Targeting Chimeras) is another promising avenue, where the pyrrolidine scaffold could serve as part of the linker or engage with E3 ligases. mdpi.com Researchers will explore its potential in developing novel inhibitors for various enzyme classes and ligands for receptors implicated in diseases ranging from cancer to central nervous system disorders. nih.govals-journal.com

| Feature | Influence on Drug Properties | Potential Application Area |

| gem-Difluoro Group | Increased metabolic stability, modulated pKa and lipophilicity. nih.govrsc.org | Enzyme inhibitors, CNS agents. |

| Pyrrolidine Ring | 3D structural diversity, chiral scaffold. nih.gov | Peptidomimetics, asymmetric synthesis. |

| Acetic Acid Handle | Site for chemical modification and conjugation. nbinno.com | PROTACs, combinatorial libraries. |

Advanced Computational Insights into Reactivity, Selectivity, and Scaffold Design

Computational chemistry is an indispensable tool in modern drug discovery and will play a pivotal role in unlocking the full potential of this compound. Future academic research will heavily rely on in silico methods to guide synthetic efforts and predict biological activity. als-journal.com

Density Functional Theory (DFT) calculations will be employed to gain a deeper understanding of the compound's electronic structure, stability, and reactivity. mdpi.com These calculations can predict the most likely sites for further chemical reactions, rationalize stereochemical outcomes of synthetic transformations, and provide insights into the conformational preferences of the difluorinated pyrrolidine ring. mdpi.com Understanding the preferred "pucker" of the five-membered ring is crucial, as it dictates the spatial arrangement of substituents and, consequently, its interaction with biological targets.

Molecular dynamics (MD) simulations and docking studies will be used to model the interaction of molecules derived from this building block with specific proteins. als-journal.commdpi.com By simulating the binding process, researchers can predict the binding affinity and orientation of potential drug candidates within a protein's active site. This allows for the rational design of more potent and selective compounds before committing to laborious and expensive synthesis. mdpi.com

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software will be used to assess the drug-like properties of novel derivatives at an early stage. als-journal.comresearchgate.net These computational tools can forecast potential liabilities, such as poor bioavailability or toxicity, allowing chemists to modify structures to improve their pharmacokinetic and safety profiles. This "fail early, fail fast" approach, guided by computational insights, will streamline the drug discovery process, making it more efficient and cost-effective.

| Computational Method | Application in Research | Desired Outcome |

| DFT Calculations | Analysis of electronic structure and conformational preferences. | Prediction of reactivity, rationalization of stereoselectivity. mdpi.com |

| Molecular Docking/MD | Simulation of ligand-protein interactions. | Rational design of potent inhibitors, prediction of binding modes. als-journal.commdpi.com |

| ADMET Prediction | In silico evaluation of pharmacokinetic and safety profiles. | Early identification of potential liabilities, improved drug design. als-journal.comresearchgate.net |

Q & A

Basic: What are the recommended synthetic routes for 2-(4,4-Difluoropyrrolidin-3-yl)acetic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multicomponent reactions or functionalization of pyrrolidine precursors. For example, telescoped processes combining fluorinated intermediates with acetic acid derivatives under reflux conditions (e.g., in acetic acid or acetonitrile) are common . Purity optimization requires iterative recrystallization or chromatography, validated by HPLC (≥95% purity). Monitoring reaction progress via TLC or inline FTIR ensures intermediate stability. Post-synthesis, lyophilization or vacuum drying minimizes hygroscopic degradation .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Key properties include solubility (determined via shake-flask method in PBS, DMSO, or ethanol), logP (via HPLC-derived retention times), and pKa (using potentiometric titration). Thermal stability is assessed via DSC/TGA, while hygroscopicity is tested under controlled humidity. Crystallinity can be confirmed by X-ray diffraction (as seen in analogous acetic acid derivatives ). Stability under UV/VIS light and oxidative conditions (e.g., H2O2 exposure) should be evaluated for storage protocols .

Basic: What safety protocols are critical during handling?

Methodological Answer:

While direct toxicity data are limited, analog compounds (e.g., fluoropyrrolidines) suggest acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Spill management requires inert absorbents (e.g., vermiculite) and disposal via certified waste streams. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical evaluation for persistent symptoms .

Advanced: How can structural contradictions in NMR or crystallography data be resolved?

Methodological Answer:

Discrepancies in stereochemical assignments (e.g., fluorinated pyrrolidine conformers) require complementary techniques:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (as in ).

- Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers.

- DFT calculations : Compare experimental and computed chemical shifts/NOESY correlations. For chiral centers, chiral HPLC or Mosher’s ester analysis may be necessary .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

For in vitro studies:

- Co-solvents : Use DMSO ≤1% (validated for cell compatibility) or cyclodextrin inclusion complexes.

- pH adjustment : Prepare sodium/potassium salts via neutralization (monitor by pH-metry).

For in vivo formulations: - Nanoparticle encapsulation : Use PLGA or liposomes (characterized by DLS).

- Prodrug derivatization : Esterify the carboxylic acid to enhance permeability .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against fluorinated-pyrrolidine targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.

- Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors.

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and BBB penetration .

Advanced: What analytical methods quantify trace impurities in batch synthesis?

Methodological Answer:

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ detection. Calibrate against synthetic impurities (e.g., defluorinated byproducts).

- ICP-OES : Quantify residual metals (e.g., Pd from catalysis).

- Headspace GC-MS : Detect volatile degradation products under stress conditions (40°C/75% RH) .

Advanced: How to design in vitro assays for metabolic stability?

Methodological Answer:

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH regeneration. Sample at 0, 15, 30, 60 mins; quench with acetonitrile.

- LC-MS/MS analysis : Quantify parent compound depletion (half-life calculation).

- CYP inhibition screening : Fluorescent probes (e.g., P450-Glo) identify isoform-specific interactions. Parallel artificial membrane permeability assays (PAMPA) assess intestinal absorption .

Advanced: How to troubleshoot inconsistent bioactivity data across studies?

Methodological Answer:

- Batch variability : Characterize polymorphs (via PXRD) and assess impurity profiles.

- Assay conditions : Standardize cell lines, serum concentrations, and incubation times.

- Target engagement : Use SPR or ITC to confirm direct binding (ruling out off-target effects).

- Meta-analysis : Compare with structurally related compounds (e.g., pyridine-acetic acid derivatives ).

Advanced: What methods validate the compound’s stability in long-term storage?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via HPLC for degradants.

- Lyophilized stability : Store at -20°C under argon; reconstitute in degassed buffers.

- Real-time testing : Use accelerated stability chambers (25°C/60% RH for 6 months) with periodic NMR/HPLC checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.